molecular formula C16H16ClNOS B5862528 N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B5862528
M. Wt: 305.8 g/mol
InChI Key: BYNNKBRPVZTORQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide is an organic compound with a complex structure that includes a benzyl group, a chlorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide typically involves the reaction of benzyl chloride with 3-chlorobenzyl mercaptan, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and chlorophenyl groups can facilitate binding to hydrophobic pockets, while the sulfanylacetamide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(3-chlorophenyl)amino]acetamide
  • N-benzyl-3-(2-chlorophenyl)-N-methylacrylamide

Uniqueness

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions that are not possible with similar compounds lacking this functional group. Additionally, the combination of the benzyl and chlorophenyl groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-benzyl-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-8-4-7-14(9-15)11-20-12-16(19)18-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNKBRPVZTORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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